Isocunabic acid chemical structure and molecular properties
Isocunabic acid chemical structure and molecular properties
An In-depth Technical Guide to Kaurenoic Acid and Its Isomer: Structure, Properties, and Applications
Introduction
Kaurenoic acid, a prominent member of the kaurane-type diterpenes, has garnered significant attention within the scientific community for its diverse and potent biological activities. This guide provides a comprehensive overview of kaurenoic acid, including its chemical structure, stereochemistry, and molecular properties. It also delves into its isomer, iso-kaurenoic acid, highlighting the key structural and functional distinctions. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of these promising natural compounds. It is important to note that the term "isocunabic acid," as initially queried, is likely a colloquial or erroneous name for an isomer of cunabic acid, which itself is a synonym for kaurenoic acid.
Chemical Structure and Stereochemistry
Kaurenoic acid is a tetracyclic diterpenoid characterized by the kaurane skeleton.[1][2] Its systematic IUPAC name is ent-kaur-16-en-19-oic acid.[3][4] The "ent" prefix denotes that it belongs to the enantiomeric series, which is common for many naturally occurring diterpenes. The structure features a carboxylic acid group at C-19 and an exocyclic double bond between C-16 and C-17.[5]
The stereochemistry of kaurenoic acid is crucial for its biological activity. The specific arrangement of its chiral centers defines its three-dimensional shape, which in turn governs its interaction with biological targets.
1.1. The Isomer: Iso-kaurenoic Acid
A notable isomer of kaurenoic acid is iso-kaurenoic acid, systematically named ent-kaur-15-en-19-oic acid.[6] The key structural difference lies in the position of the double bond, which is endocyclic between C-15 and C-16 in iso-kaurenoic acid.[6] This seemingly minor variation in the double bond position can lead to significant differences in the molecule's overall conformation and, consequently, its biological properties.
Caption: Chemical structures of Kaurenoic Acid and its isomer, iso-Kaurenoic Acid.
Molecular Properties
A summary of the key molecular properties of kaurenoic acid is presented in the table below. These properties are essential for its characterization, formulation, and application in various research and development settings.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₃₀O₂ | [4][5] |
| Molecular Weight | 302.45 g/mol | [4][5] |
| IUPAC Name | ent-kaur-16-en-19-oic acid | [3][4] |
| Synonyms | Cunabic acid, Kaurenic acid | [3][4] |
| CAS Number | 6730-83-2 | [5] |
| Appearance | White solid | [3] |
| Melting Point | 176.5 ± 0.2 °C to 178.6 ± 0.1 °C | [3] |
| Solubility | Practically insoluble in water. Soluble in organic solvents like DMSO, ethanol, ethyl acetate, and dichloromethane.[3][7] | |
| pKa | ~4.84 | [7] |
Isolation and Characterization
3.1. Natural Sources and Isolation
Kaurenoic acid is predominantly isolated from various plant species, most notably from the oleoresin of trees belonging to the Copaifera genus, commonly known as copaiba.[2][3] It is also found in other plants such as Wedelia paludosa, Mikania glomerata, and Annona species.[6][8]
A general protocol for the isolation of kaurenoic acid from a plant matrix involves the following steps:
-
Extraction: The dried and powdered plant material is subjected to extraction with an organic solvent, typically hexane or ethanol.
-
Fractionation: The crude extract is then fractionated using column chromatography on silica gel. A gradient elution system with solvents of increasing polarity (e.g., hexane-ethyl acetate mixtures) is employed to separate the different components.
-
Purification: Fractions containing kaurenoic acid, as identified by thin-layer chromatography (TLC), are combined and further purified by recrystallization or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
The isolation of iso-kaurenoic acid often involves a more complex chromatographic separation, sometimes requiring silica gel impregnated with silver nitrate to effectively separate it from kaurenoic acid due to the difference in the double bond position.[6]
Caption: A generalized workflow for the isolation of Kaurenoic Acid.
3.2. Spectroscopic Characterization
The structural elucidation of kaurenoic acid and its isomer is achieved through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon skeleton and the position of functional groups. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can be particularly useful for assigning proton and carbon signals, especially in complex mixtures like plant extracts.[9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition.[3] Gas chromatography-mass spectrometry (GC-MS) of a derivatized sample (e.g., trimethylsilyl ester) is also a common analytical method.[3]
-
Infrared (IR) Spectroscopy: FTIR-ATR spectroscopy helps in identifying the characteristic functional groups, such as the carboxylic acid (C=O and O-H stretching) and the exocyclic double bond (C=C stretching).[3]
-
X-ray Crystallography: This technique provides the definitive three-dimensional structure and absolute stereochemistry of the molecule in its crystalline state.[3]
Biological Activities and Potential Applications
Kaurenoic acid has demonstrated a wide spectrum of biological activities, making it a compound of significant interest for drug development.
4.1. Anti-inflammatory Activity
Kaurenoic acid exhibits potent anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory mediators.[3][10] Its mechanism of action may involve the inhibition of key inflammatory pathways.
4.2. Antimicrobial Activity
The compound has shown activity against a range of microorganisms. It is particularly effective against Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis.[3][11] It has also demonstrated antifungal and antiprotozoal activities against pathogens like Trypanosoma cruzi and Leishmania amazonensis.[4]
4.3. Antitumor Activity
Kaurenoic acid has been investigated for its potential as an anticancer agent. It has been shown to exhibit cytotoxic effects against various cancer cell lines.[5]
4.4. Antiviral Activity
Recent studies have highlighted the potential of kaurenoic acid as an antiviral agent. It has been shown to be a potent inhibitor of SARS-CoV-2 replication in vitro, with a proposed mechanism involving the impairment of viral RNA synthesis, virion assembly, and release.[1]
4.5. Other Activities
Other reported biological activities of kaurenoic acid include antiulcerogenic, antinociceptive, and uterine relaxant effects.[4]
Caption: Overview of the primary biological activities of Kaurenoic Acid.
Synthesis and Derivatization
While kaurenoic acid can be readily obtained from natural sources, synthetic routes have also been developed. The total synthesis of kaurenoic acid has been achieved, which also provides access to other related kaurane diterpenes.[8]
Furthermore, the chemical modification of kaurenoic acid has been explored to generate derivatives with enhanced or novel biological activities. For instance, the synthesis of its sodium salt has been shown to significantly increase its water solubility, which could be advantageous for certain pharmaceutical formulations.[3] Derivatization can also be used to probe structure-activity relationships and to develop more potent and selective therapeutic agents.[12]
Conclusion
Kaurenoic acid is a fascinating natural product with a rich chemical profile and a broad range of promising biological activities. Its unique tetracyclic structure and the subtle yet significant differences with its isomer, iso-kaurenoic acid, offer a fertile ground for further research in medicinal chemistry and drug discovery. The continued exploration of its mechanisms of action, coupled with advances in its isolation, synthesis, and formulation, holds the potential for the development of new therapeutic agents for a variety of diseases.
References
-
Exploring the Pharmacological Potential of Kaurenoic Acid Produced via Synthetic Biology. (2024). bioRxiv. [Link]
-
kaurenoic acid, 6730-83-2. (n.d.). The Good Scents Company. [Link]
-
Kaurenoic acid is a potent inhibitor of SARS-CoV-2 RNA synthesis, virion assembly, and release in vitro. (2025). Frontiers in Microbiology. [Link]
-
Exploring the Pharmacological Potential of Kaurenoic Acid Produced via Synthetic Biology. (2026). ResearchGate. [Link]
-
Kaurenoic acid – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Kaurenoic acid. (n.d.). Wikipedia. [Link]
-
Kaurenoic Acid Can Be Quantified in Copaiba Extracts by 1H,13C HSQC. (2025). Magritek. [Link]
-
Kaurenoic Acid. (n.d.). PubChem. [Link]
-
Showing Compound Kaurenoic acid (FDB021671). (n.d.). FooDB. [Link]
- Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides. (2007). Molecules.
-
iso-Kaurenoic acid from Wedelia paludosa D.C. (2009). SciELO. [Link]
-
A straightforward synthesis of natural oxygenated ent-kaurenoic acid derivatives. (2020). Synthetic Communications. [Link]
Sources
- 1. Frontiers | Kaurenoic acid is a potent inhibitor of SARS-CoV-2 RNA synthesis, virion assembly, and release in vitro [frontiersin.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Kaurenoic acid - Wikipedia [en.wikipedia.org]
- 5. Kaurenoic Acid | C20H30O2 | CID 73062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Showing Compound Kaurenoic acid (FDB021671) - FooDB [foodb.ca]
- 8. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kaurenoic Acid Can Be Quantified in Copaiba Extracts by 1H,13C HSQC. - Magritek [magritek.com]
- 10. kaurenoic acid, 6730-83-2 [thegoodscentscompany.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
